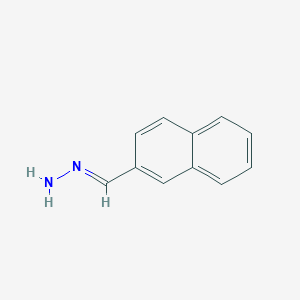

(Naphthalen-2-ylmethylene)hydrazine

Description

Significance of Hydrazone Scaffolds in Modern Organic Synthesis

Hydrazone scaffolds are of considerable importance in modern organic synthesis due to their versatile reactivity and the wide array of transformations they can undergo. The presence of the C=N double bond and the adjacent nitrogen atoms confers both nucleophilic and electrophilic character to the molecule. bohrium.com This dual reactivity makes hydrazones valuable intermediates in the synthesis of a variety of heterocyclic compounds, which are key components in many pharmaceuticals and functional materials. nih.govnih.gov The azomethine group (-NHN=CH-) is a key structural feature responsible for many of the chemical and physical properties of hydrazones. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

(E)-naphthalen-2-ylmethylidenehydrazine |

InChI |

InChI=1S/C11H10N2/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H,12H2/b13-8+ |

InChI Key |

UTLOXTWYBAOMTF-MDWZMJQESA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=N/N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=NN |

Origin of Product |

United States |

Synthesis and Characterization of Naphthalen 2 Ylmethylene Hydrazine

Synthesis of (Naphthalen-2-ylmethylene)hydrazine

The standard method for preparing (Naphthalen-2-ylmethylene)hydrazine involves the reaction of 2-naphthaldehyde (B31174) with hydrazine (B178648) hydrate (B1144303). The reaction is generally carried out in an alcohol solvent, such as ethanol, and may be stirred at room temperature overnight. rsc.org This method provides a good yield of the desired product. One reported synthesis of (E)-(Naphthalen-2-ylmethylene)hydrazine resulted in a yellow solid with a yield of 83% and a melting point of 152–154 °C. rsc.org

| Starting Material 1 | Starting Material 2 | Solvent | Reaction Conditions | Product | Yield (%) |

| 2-Naphthaldehyde | Hydrazine Hydrate | Ethanol | Room Temperature, Overnight | (E)-(Naphthalen-2-ylmethylene)hydrazine | 83 |

Spectroscopic Data

The characterization of (Naphthalen-2-ylmethylene)hydrazine is substantiated by various spectroscopic techniques.

The 1H-NMR spectrum provides key information about the proton environment in the molecule. For (E)-(Naphthalen-2-ylmethylene)hydrazine in CDCl3, the following characteristic signals have been reported: a singlet for the azomethine proton (CH) at approximately 7.94 ppm, a multiplet for the aromatic protons of the naphthalene (B1677914) ring between 7.83 and 7.91 ppm, another multiplet for two other naphthalene protons (H3 and H4) between 7.46 and 7.50 ppm, and a singlet for the NH2 protons at 5.63 ppm. rsc.org

The 13C-NMR spectrum offers insight into the carbon framework of the molecule. For a related derivative, 1-(3,4-dimethylphenyl)-2-(naphthalen-2-ylmethylene) hydrazine, the carbon of the C=N group appears at approximately 143.22 ppm. nih.gov The aromatic carbons of the naphthalene ring typically resonate in the region of 109-137 ppm.

Infrared (IR) spectroscopy is useful for identifying the functional groups present in the molecule. For hydrazones, characteristic absorption bands are expected for the N-H stretching vibrations, typically in the range of 3180–3220 cm-1, and the C=N stretching vibration, which appears around 1550–1600 cm-1. rsc.org

Mass spectrometry confirms the molecular weight of the compound. The molecular formula for (Naphthalen-2-ylmethylene)hydrazine is C11H10N2, corresponding to a molecular weight of 170.21 g/mol .

Spectroscopic and Structural Characterization of Naphthalen 2 Ylmethylene Hydrazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of (Naphthalen-2-ylmethylene)hydrazine systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of (Naphthalen-2-ylmethylene)hydrazine derivatives reveals characteristic signals for the protons in different parts of the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

For a representative compound, (E)-1-(naphthalen-2-ylmethylene)-2-phenylhydrazine, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct peaks. rsc.org The proton of the azomethine group (-CH=N-) typically appears as a singlet in the downfield region. The protons of the naphthalene (B1677914) ring system give rise to a complex pattern of signals in the aromatic region, usually between 7.0 and 9.0 ppm. rsc.org The specific chemical shifts and coupling constants (J) provide valuable information about the substitution pattern and conformation of the naphthalene moiety. For instance, in one study, the naphthalene protons appeared as multiplets in the range of δ 7.49-8.81 ppm. rsc.org The NH proton of the hydrazine (B178648) group can also be observed, often as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Table 1: ¹H NMR Chemical Shifts for (E)-1-(naphthalen-2-ylmethylene)-2-phenylhydrazine in CDCl₃ rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthalene H | 8.81 | d | 8.8 |

| Azomethine CH | 8.34 | s | |

| Naphthalene H | 7.82-7.91 | m | |

| Naphthalene H | 7.49-7.64 | m | |

| Phenyl H | 7.32-7.36 | m | |

| Phenyl H | 7.19-7.21 | m | |

| Phenyl H | 6.92 | t | 7.6 |

| d = doublet, s = singlet, m = multiplet, t = triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, broadband proton decoupling is often used to simplify the spectrum, resulting in a single peak for each unique carbon atom. libretexts.org

In the ¹³C NMR spectrum of (E)-1-(naphthalen-2-ylmethylene)-2-phenylhydrazine, the carbon of the azomethine group (C=N) is typically found in the downfield region, around 136.9 ppm. rsc.org The carbons of the naphthalene ring appear in the aromatic region, generally between 120 and 145 ppm. rsc.org The specific chemical shifts help to distinguish between the different carbon atoms within the naphthalene system. The carbon atoms of the phenyl group also resonate in this region. rsc.org

Table 2: ¹³C NMR Chemical Shifts for (E)-1-(naphthalen-2-ylmethylene)-2-phenylhydrazine in CDCl₃ rsc.org

| Carbon | Chemical Shift (δ, ppm) |

| C=N | 136.9 |

| Naphthalene & Phenyl C | 144.6, 134.0, 130.6, 130.3, 129.4, 129.0, 128.7, 126.7, 126.3, 125.9, 125.4, 124.4, 120.1, 112.8 |

Infrared (IR) Spectroscopy of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. studymind.co.uk For (Naphthalen-2-ylmethylene)hydrazine systems, key functional groups include the N-H bond of the hydrazine moiety and the C=N double bond of the imine group.

The N-H stretching vibration of the hydrazine group typically appears in the region of 3100-3500 cm⁻¹. mvpsvktcollege.ac.in Primary amines, with two N-H bonds, often show two distinct peaks in this region. mvpsvktcollege.ac.in The C=N stretching vibration is characteristic of the imine group and is generally observed in the range of 1600-1700 cm⁻¹. mvpsvktcollege.ac.in The IR spectrum also displays bands corresponding to the C-H and C=C stretching and bending vibrations of the naphthalene ring.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. This technique is crucial for confirming the identity of a synthesized compound. The molecular weight of (Naphthalen-2-ylmethylene)hydrazine (C₁₁H₁₂N₂) is 172.23 g/mol . nih.gov In a mass spectrum, this would correspond to a molecular ion peak [M]⁺ at m/z 172. The exact mass is 172.100048391 Da. nih.gov High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, which helps to confirm the elemental composition of the molecule. For example, the protonated molecule [M+H]⁺ would have a required m/z of 173.1079.

Conformational Analysis and Stereochemical Elucidation (e.g., E/Z Isomerism)

Hydrazones, including (Naphthalen-2-ylmethylene)hydrazine, can exist as geometric isomers, specifically E and Z isomers, due to the restricted rotation around the C=N double bond. mdpi.com The E isomer has the substituents on opposite sides of the double bond, while the Z isomer has them on the same side. docbrown.info

The determination of the predominant isomer is often achieved through NMR spectroscopy, where the chemical shifts of the protons and carbons near the C=N bond can differ significantly between the E and Z forms. mdpi.com In many cases, the E isomer is the thermodynamically more stable form. The stability of the isomers can be influenced by steric hindrance and the potential for intramolecular hydrogen bonding. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), can also be employed to predict the relative energies and stabilities of the E and Z isomers. mdpi.com The interconversion between E and Z isomers can sometimes be induced by heat or light. mdpi.com

Chemical Reactivity and Mechanistic Investigations of Naphthalene Based Hydrazones

Reactivity of the Azomethine (C=N) Linkage

The azomethine group is a cornerstone of hydrazone chemistry, characterized by a carbon-nitrogen double bond. mdpi.com This linkage possesses a dual chemical nature; the carbon atom can act as both an electrophile and a nucleophile, while the nitrogen atoms are nucleophilic. dergipark.org.trnih.gov This duality underpins the diverse reactivity of (Naphthalen-2-ylmethylene)hydrazine.

The C=N bond in hydrazones can undergo several key reactions:

Hydrolysis: In the presence of acid or base, the azomethine bond can be cleaved to regenerate the parent aldehyde (2-naphthaldehyde) and hydrazine (B178648).

Reduction: The C=N double bond can be reduced to a C-N single bond to form the corresponding hydrazine derivative.

Cycloaddition Reactions: The azomethine group can participate as a component in cycloaddition reactions, leading to the formation of various heterocyclic rings.

Nucleophilic Addition: The electrophilic carbon atom of the azomethine group is susceptible to attack by nucleophiles.

The reactivity of the azomethine group is crucial for the synthesis of various organic compounds and is a key feature in many of the transformations discussed below. researchgate.net

Transformations Involving the Hydrazone Moiety

The entire hydrazone functional group (-C=N-NH-) can undergo a variety of transformations, leading to the synthesis of complex organic molecules.

Oxidation: The hydrazone moiety can be oxidized to yield various products, depending on the oxidizing agent and reaction conditions.

Cyclization: Hydrazones are important precursors for the synthesis of five-membered heterocyclic compounds like pyrazoles, oxadiazoles, and triazoles. For instance, the reaction of a formylchromone (B10848765) with hydrazine hydrate (B1144303) can proceed through a hydrazone intermediate to form novel chromenopyrazoles. nih.gov

Wolff-Kishner Reduction: In a classic organic reaction, the hydrazone can be converted to the corresponding alkane under basic conditions with heat. This reaction proceeds through the deprotonation of the N-H bond to form a hydrazone anion, which then rearranges to eliminate nitrogen gas and form a carbanion that is subsequently protonated. libretexts.org

Coordination Chemistry and Ligand Properties

Hydrazones, including (Naphthalen-2-ylmethylene)hydrazine, are excellent ligands for a wide range of metal ions due to the presence of donor atoms (N, O, S). dergipark.org.trnih.gov The coordination chemistry of these ligands is extensive and has been a subject of significant research. researchgate.net

(Naphthalen-2-ylmethylene)hydrazine and its derivatives can coordinate to metal ions in several ways, acting as bidentate, tridentate, or even tetradentate ligands. nih.govmdpi.com The specific chelation mode depends on the structure of the hydrazone and the nature of the metal ion. Common coordination sites include the azomethine nitrogen, the terminal amino nitrogen, and other donor atoms that may be present in the molecule. researchgate.netresearchgate.net

For example, a naphthalene-dihydrazone ligand has been shown to coordinate with transition metal ions through the deprotonated naphtholate-O, azomethine-N, and carbonyl-O atoms, leading to an octahedral geometry around the metal center. mdpi.com In other cases, the hydrazone may coordinate in a bidentate fashion through the azomethine nitrogen and a deprotonated -NH group. mdpi.com

Here is a table summarizing some metal complexes of naphthalene-based hydrazones and their coordination characteristics:

| Ligand | Metal Ion(s) | Coordination Mode | Geometry |

| 2-(naphthalen-2-ylmethylene)-N-(4-(p-tolyl)thiazol-2-yl)hydrazinecarboxamide | Cu(II), Co(II), Ni(II), Zn(II) | Not specified | Octahedral |

| Naphthyl acetohydrazide derivatives | Co(II), Ni(II), Cu(II), Zn(II), Pb(II), Cd(II) | Not specified | Not specified |

| (E)-6-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)nicotinohydrazide | Cu(II) | Tridentate (NNO) | Distorted square planar |

| 2-hydroxy naphthaldehyde-2-pyridylhydrazone | Cu(II) | Not specified | Not specified |

This table is generated based on available data and may not be exhaustive.

The coordination of a hydrazone ligand to a metal center can induce transformations that are not readily achievable with the free ligand. One such transformation is the in situ esterification of a hydrazide group during complexation. For example, the reaction of (E)-6-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)nicotinohydrazide with CuCl₂·2H₂O in methanol (B129727) resulted in the conversion of the hydrazide group to an ester functionality. acs.org

While specific examples of C-H activation or disproportionation directly involving (Naphthalen-2-ylmethylene)hydrazine are not prevalent in the provided search results, the general principles of organometallic chemistry suggest that such transformations are plausible. The coordination to a metal can activate otherwise inert C-H bonds for functionalization.

Metal complexes of hydrazones have shown promise as catalysts in various organic reactions. For instance, a manganese(II) complex with a hydrazone ligand has been evaluated for its catalytic activity in the epoxidation of styrene. bohrium.com

Although direct evidence for the use of (Naphthalen-2-ylmethylene)hydrazine complexes in C-C coupling reactions is limited in the provided results, the broader class of hydrazone-metal complexes is known to be active in such catalytic processes. The tunability of the electronic and steric properties of the hydrazone ligand makes them attractive for designing efficient catalysts.

Reaction Mechanisms of Hydrazone-Mediated Processes

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones.

Hydrazone Formation: The formation of a hydrazone is a condensation reaction between a carbonyl compound and a hydrazine. numberanalytics.com The mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon to form a tetrahedral intermediate. This is followed by proton transfer and the elimination of a water molecule to yield the hydrazone. numberanalytics.com

Wolff-Kishner Reduction Mechanism: As mentioned earlier, this reaction proceeds via a hydrazone intermediate. The key steps involve:

Formation of the hydrazone.

Deprotonation of the N-H bond by a strong base.

A resonance-stabilized anion is formed.

Protonation of the carbanion.

A second deprotonation at the nitrogen.

Elimination of dinitrogen gas (N₂) to form a carbanion.

Protonation of the carbanion to yield the final alkane product. libretexts.org

Mechanism in Catalysis: In catalytic reactions, the hydrazone ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. The mechanism of a catalytic cycle involving a hydrazone-metal complex would typically involve steps such as substrate coordination, oxidative addition, migratory insertion, and reductive elimination. The specific steps would depend on the reaction being catalyzed.

Computational and Theoretical Chemistry Studies of Naphthalen 2 Ylmethylene Hydrazine Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules based on the principles of quantum mechanics. These methods are used to predict electronic structure, energy, and various other molecular attributes.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying complex systems. DFT calculations have been employed to understand the electronic structure, reactivity, and energetics of (naphthalen-2-ylmethylene)hydrazine analogues and related Schiff bases. researchgate.netresearchgate.net

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For instance, in studies of related hydrazone derivatives, DFT calculations have been used to determine these energy levels to predict their inhibition efficiencies for various applications. researchgate.netresearchgate.net

DFT is also instrumental in elucidating reaction mechanisms and energetics. For example, theoretical investigations on the reaction of 2-naphthol (B1666908) with a hydrazine (B178648) derivative utilized DFT to evaluate four possible reaction pathways. nih.gov By calculating the Gibbs free energies for each pathway, researchers could identify the most probable mechanism, finding excellent agreement with experimental results. nih.gov Such studies demonstrate the power of DFT to predict the outcomes of chemical reactions and understand the underlying energetic landscape. nih.govrsc.org

Table 1: Representative DFT-Calculated Electronic Properties for Hydrazone Analogues

| Property | Description | Typical Calculated Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.0 to 5.5 eV |

| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons | 3.5 to 4.5 eV |

| Global Hardness (η) | A measure of resistance to change in electron distribution | 2.0 to 2.75 eV |

Note: The values presented are illustrative and based on DFT calculations reported for various hydrazone derivatives. Actual values will vary depending on the specific analogue and the level of theory used.

Prediction of Molecular Geometries and Spectroscopic Parameters

DFT calculations are highly effective for optimizing molecular geometries to their lowest energy state. bohrium.com This process predicts bond lengths, bond angles, and dihedral angles with high accuracy, often in close agreement with experimental data from techniques like X-ray crystallography. researchgate.netbohrium.com For (naphthalen-2-ylmethylene)hydrazine analogues, understanding the 3D structure is crucial as it dictates how the molecule interacts with its environment, such as a biological receptor. For example, DFT has been used to optimize the E and Z isomers of related sulfonohydrazide-Schiff bases to compare their relative stabilities.

Furthermore, computational methods can predict various spectroscopic parameters. Theoretical vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. bohrium.com Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed. scielo.br These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra. scielo.brbohrium.com

Table 2: Selected Experimental Spectroscopic Data for (Naphthalen-2-ylmethylene)hydrazine Analogues

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| 1-(p-tolyl)-2-(naphthalen-2-ylmethylene)hydrazine | 2.25 (s, 3H, Ar-CH₃), 6.84-7.96 (m, 11H, Ar-H), 7.82 (s, 1H, HC=N), 10.19 (s, 1H, NH) | 20.44 (Ar-CH₃), 112.98, 122.34, 125.77, 126.11, 126.32, 127.54, 127.65, 128.01, 129.56, 132.55, 133.12, 133.67, 135.21, 142.55 (C=N) |

| 1-(4-chlorophenyl)-2-(naphthalen-2-ylmethylene)hydrazine | 7.07-7.97 (m, 11H, Ar-H), 8.01 (s, 1H, HC=N), 10.57 (s, 1H, NH) | 113.46, 122.04, 122.47, 126.07, 126.16, 126.53, 127.69, 128.86, 128.21, 128.92, 132.88, 133.14, 133.33, 137.35, 144.15 (C=N) |

| 1-(4-bromophenyl)-2-(naphthalen-2-ylmethylene)hydrazine | 7.05-7.97 (m, 11H, Ar-H), 8.02 (s, 1H, HC=N), 10.58 (s, 1H, NH) | 109.68, 113.97, 122.46, 126.11, 126.17, 126.53, 127.68, 127.86, 128.21, 131.74, 132.88, 133.13, 133.30, 137.45, 144.51 (C=N) |

Source: Data extracted from literature on synthesized analogues. scielo.br

Molecular Modeling and Simulation Approaches

While quantum mechanics provides detailed electronic information, molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including their interactions with other molecules and their dynamic properties over time.

Ligand Interaction Profiling (e.g., Site Identification by Ligand Competitive Saturation (SILCS))

Site Identification by Ligand Competitive Saturation (SILCS) is a computational method that identifies the binding preferences of a protein or other macromolecule. silcsbio.comrsc.org The technique uses all-atom molecular dynamics (MD) simulations where the target protein is immersed in an aqueous solution containing a high concentration of small molecules representing different functional groups (e.g., benzene (B151609) for aromatic, propane (B168953) for aliphatic, methanol (B129727) for H-bond donors/acceptors). plos.orgnih.gov

This competitive binding simulation reveals regions on the protein surface that have a high affinity for specific types of chemical functionalities. plos.org The output provides a comprehensive map of a protein's binding landscape, which is invaluable for identifying potential binding sites, including allosteric sites that may not be obvious from a static crystal structure. rsc.org For analogues of (naphthalen-2-ylmethylene)hydrazine, SILCS can be used to probe how the naphthalene (B1677914) ring and the hydrazine linker might interact with a target protein, guiding the design of inhibitors with improved binding affinity and specificity. nih.gov

Fragment Mapping (FragMaps) and Grid Free Energy (GFE) Calculations

The results from SILCS simulations are visualized as three-dimensional probability maps called "FragMaps". silcsbio.comnih.gov There is a FragMap for each type of functional group (e.g., apolar, hydrogen bond donor, hydrogen bond acceptor), showing where it is most likely to bind on the protein surface. nih.gov These maps highlight "hot spots" for ligand binding and can be used to qualitatively guide drug design by showing how to position different parts of a molecule to achieve optimal interactions. plos.org

From the FragMaps, Grid Free Energies (GFEs) can be calculated. nih.gov GFEs provide a quantitative measure of the binding affinity for each functional group at every point on a 3D grid surrounding the protein. nih.gov This allows for the rapid calculation of a Ligand Grid Free Energy (LGFE) score for any complex molecule by summing the GFE values corresponding to the positions of its atoms. LGFE scores serve as an estimate of the ligand's binding affinity and can be used to rank-order potential drug candidates in virtual screening campaigns. nih.gov In a study on HemO, FragMaps identified a potential alternative binding pocket for inhibitors, with apolar FragMaps highlighting the hydrophobic character required for binding, a feature relevant to the naphthalene moiety. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including conformational changes and interactions with its environment, such as a solvent or a biological target. nih.gov

For (naphthalen-2-ylmethylene)hydrazine analogues, MD simulations are used to explore the conformational space available to these flexible molecules. This is crucial for understanding which shapes the molecule is likely to adopt and how it can fit into a binding site. When a ligand is docked into a protein, MD simulations can be run on the complex to assess its stability over time. nih.govacs.org The simulation can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Analysis of the simulation trajectory can also provide insights into the binding free energy, offering a more rigorous assessment of ligand affinity than simple docking scores. nih.gov

Theoretical Studies on Reaction Pathways and Mechanisms

Theoretical studies are invaluable for elucidating the mechanisms of chemical reactions involving hydrazones. researchgate.net DFT calculations can map out the potential energy surfaces of reactions, identifying transition states and intermediates. rsc.orgacs.org This approach has been applied to various reactions of hydrazone analogues:

Hydrolysis: The mechanism of hydrazone hydrolysis, a critical reaction for applications like drug delivery, has been evaluated using DFT to analyze proton transfer pathways and the energetics of each step. researchgate.netacs.orgnih.gov

Synthesis: The catalytic effect of water on hydrazone formation has been computationally demonstrated, showing how solvent molecules can assist in the rate-limiting step. rsc.org

Exchange Reactions: Computational models have been used to explore the different mechanistic pathways for hydrazone exchange processes, revealing that the energy barrier is lowest for a pathway involving protonation of the hydrazone nitrogen followed by hydrazide attack. ljmu.ac.uk

Other Reactions: Theoretical investigations have also explored the energetics of reactions between hydrazones and other species, such as singlet oxygen, providing insights into potential oxidation pathways. nih.gov

These computational studies are essential for a fundamental understanding of the reactivity of (Naphthalen-2-ylmethylene)hydrazine and its analogues, guiding the design of new molecules and reactions.

Synthetic Applications of Naphthalen 2 Ylmethylene Hydrazine As a Building Block

Precursor in the Synthesis of Diverse Organic Scaffolds

The (Naphthalen-2-ylmethylene)hydrazine moiety serves as a foundational element for the synthesis of various heterocyclic and hybrid molecular architectures. Its derivatives are key intermediates in the preparation of compounds with significant potential in medicinal chemistry and materials science.

Researchers have synthesized series of N'-arylidene-2-(benzamido)-3-(naphthalen-2-yl)acrylohydrazides, which have been evaluated for anti-inflammatory properties. nih.gov In these syntheses, the core structure is built upon a naphthalen-2-yl precursor, highlighting the role of the naphthylidenehydrazone unit in creating complex molecules with potential therapeutic applications. nih.gov Another study focused on creating melatonin (B1676174) analogues by replacing the indole (B1671886) ring with a naphthalene (B1677914) structure. scielo.brscielo.br This work involved synthesizing 1-(halogenated phenyl)-2-((naphthalen-2-yl)methylene)hydrazine derivatives and evaluating their antioxidant and cytotoxic activities. scielo.brscielo.br The straightforward synthesis involves the condensation of 2-naphthaldehyde (B31174) with various phenylhydrazines. scielo.br

Furthermore, the naphthalene scaffold is recognized for its flexibility in drug design, contributing to a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The reactivity of the hydrazone group allows for its incorporation into more complex systems. For instance, novel naphthalene-heterocycle hybrids, such as those containing pyrazole (B372694), pyran, and azepine moieties, have been synthesized through tandem reactions where a naphthalene-containing starting material is a key component. nih.gov Similarly, chromone-related pyrazole compounds have been synthesized using reactions that involve hydrazone intermediates, demonstrating the utility of this functional group in constructing fused heterocyclic systems. semanticscholar.org The synthesis of flurbiprofen (B1673479) hydrazide-hydrazones also showcases the condensation of a hydrazide with naphthaldehyde to create derivatives with potential biological activity. nih.gov

The following table summarizes examples of diverse organic scaffolds synthesized using (Naphthalen-2-ylmethylene)hydrazine derivatives as precursors.

Table 1: Examples of Organic Scaffolds Derived from (Naphthalen-2-ylmethylene)hydrazine Precursors| Scaffold Class | Specific Example | Synthetic Utility/Application | Reference |

|---|---|---|---|

| Acrylohydrazides | N'-Arylidene-2-(benzamido)-3-(naphthalen-2-yl)acrylohydrazides | Investigated as potential anti-inflammatory agents. | nih.gov |

| Melatonin Analogues | 1-(Halogenated phenyl)-2-(naphthalen-2-yl)methylene)hydrazine | Studied for antioxidant and cytotoxic activities. | scielo.brscielo.br |

| Naphthalene-Heterocycle Hybrids | Naphthyl pyrazolopyridines, Naphthyl pyrans | Synthesized for evaluation of potent antitumor and anti-inflammatory activities. | nih.gov |

| Hydrazide-Hydrazones | 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N′-(naphthalen-1-ylmethylene)propanehydrazide | Evaluated for in vitro urease inhibition. | nih.gov |

Role in Stereoselective Organic Transformations (e.g., Diene Synthesis from N-Allylhydrazones)

A significant application of (Naphthalen-2-ylmethylene)hydrazine derivatives lies in their use in stereoselective reactions, particularly in the synthesis of conjugated dienes from N-allylhydrazones. This transformation provides a powerful method for creating specific isomers of dienes, which are themselves valuable intermediates in organic synthesis, notably in Diels-Alder reactions.

A novel and highly stereoselective method has been developed for the synthesis of 1,3-dienes from aldehydes via their N-allylhydrazone derivatives. nih.govorganic-chemistry.orgfigshare.com The process involves the formation of an N-allylhydrazone, such as 1-(naphthalen-2-ylmethylene)-2-allylhydrazine, which is then treated with N-bromosuccinimide (NBS) followed by elimination with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org This two-step procedure is notable for its mild conditions and high (E)-stereoselectivity, often yielding E:Z ratios greater than 20:1 for a variety of aromatic aldehydes, including 2-naphthaldehyde. organic-chemistry.org

The mechanism is believed to proceed through bromination, elimination, and a subsequent sigmatropic rearrangement that favors the formation of the (E)-diene. organic-chemistry.org The utility of this method is enhanced by the ability to perform a one-pot diene synthesis-cycloaddition sequence, where the in situ generated diene is trapped with a dienophile. nih.govorganic-chemistry.org This approach streamlines the synthesis of complex cyclic molecules. organic-chemistry.org For example, the diene derived from a naphthalen-2-yl precursor can react with dienophiles like N-phenylmaleimide to produce cycloadducts in good yields. organic-chemistry.org

The table below illustrates the key aspects of this stereoselective diene synthesis.

Table 2: Stereoselective Diene Synthesis from N-Allylhydrazones| Substrate Class | Key Reagents | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| N-Allylhydrazones of aromatic aldehydes (e.g., from 2-naphthaldehyde) | 1. N-Bromosuccinimide (NBS)2. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | (E)-1,3-Dienes | High (E)-stereoselectivity (E:Z > 20:1). Mild reaction conditions. | nih.govorganic-chemistry.org |

| N-Allylhydrazones | Dienophile (e.g., N-phenylmaleimide) | Cycloadducts (e.g., Diels-Alder products) | One-pot synthesis-cycloaddition sequence. | organic-chemistry.orgfigshare.com |

Development of Novel Synthetic Methodologies Employing Naphthylidenehydrazones

The chemistry of (Naphthalen-2-ylmethylene)hydrazine and related naphthylidenehydrazones has been instrumental in the development of new synthetic methods that expand the toolkit of organic chemists. These methodologies often leverage the unique reactivity of the hydrazone functional group.

The stereoselective synthesis of dienes from N-allylhydrazones is itself a prime example of a novel synthetic methodology. nih.govorganic-chemistry.org Building on this work, further advancements have been made, including the development of a "traceless bond construction" (TBC) methodology. This method involves a organic-chemistry.orgorganic-chemistry.org sigmatropic rearrangement of N-Boc-N-allylhydrazones catalyzed by a Brønsted superacid, which proceeds at lower temperatures and forms only gaseous byproducts, simplifying purification. uni-muenchen.de

The exploration of hydrazones has also led to new ways of constructing complex heterocyclic systems. Tandem reactions, where multiple bond-forming events occur in a single sequence, have been designed using hydrazone intermediates to create novel naphthalene-heterocycle hybrids. nih.gov For instance, the reaction of 3-formylchromone with cyanoacetic acid hydrazide can lead to novel naphthyl pyrazolopyridines through a pathway involving a 1,4-conjugate addition followed by cyclization. nih.gov Such methodologies are crucial for building molecular complexity efficiently.

Furthermore, hydrazone derivatives are employed in the development of chemosensors. A hydrazine-based Schiff base incorporating a naphthalene unit was synthesized and shown to be a selective "turn-off" fluorescence sensor for copper ions (Cu²⁺). bohrium.com The development of such sensors is a significant area of applied synthetic chemistry. The design of new synthetic methods is a continuous focus in organic chemistry, with goals including improved efficiency, selectivity, and environmental compatibility. mdpi.comthieme.dersc.org The use of naphthylidenehydrazones contributes to this field by providing access to unique reaction pathways and molecular structures. mdpi.comscholaris.ca

The following table highlights some of the novel methodologies developed using naphthylidenehydrazone chemistry.

Table 3: Novel Synthetic Methodologies Involving Naphthylidenehydrazones| Methodology | Description | Application | Reference |

|---|---|---|---|

| Stereoselective Diene Synthesis | Two-step conversion of N-allylhydrazones to (E)-dienes using NBS and DBU. | Access to stereodefined dienes for cycloadditions and further synthesis. | nih.govorganic-chemistry.org |

| Traceless Bond Construction (TBC) | organic-chemistry.orgorganic-chemistry.org Sigmatropic rearrangement of N-Boc-N-allylhydrazones catalyzed by a Brønsted acid. | Formation of olefins with only gaseous byproducts, simplifying purification. | uni-muenchen.de |

| Tandem Reactions for Heterocycle Synthesis | Multi-step, one-pot reactions involving hydrazone intermediates to build complex fused rings. | Efficient synthesis of novel naphthalene-heterocycle hybrids with potential biological activity. | nih.gov |

| Chemosensor Development | Synthesis of specific hydrazone-based Schiff bases that exhibit changes in optical properties upon binding to analytes. | Naked-eye and fluorescence detection of metal ions like Cu²⁺. | bohrium.com |

Q & A

Q. What are the standard protocols for synthesizing (Naphthalen-2-ylmethylene)hydrazine derivatives?

(Naphthalen-2-ylmethylene)hydrazine derivatives are typically synthesized via condensation reactions between naphthalen-2-carbaldehyde and substituted hydrazines. For example, 1-(4-chlorophenyl)-2-(naphthalen-2-ylmethylene)hydrazine was prepared by refluxing equimolar amounts of naphthalen-2-carbaldehyde and 4-chlorophenylhydrazine in ethanol, followed by recrystallization. Key parameters include reaction time (3–6 hours), solvent (absolute ethanol), and stoichiometric control. Characterization involves NMR (δ 7.07–7.97 ppm for aromatic protons), mass spectrometry (e.g., m/z 281 [M+H]), and elemental analysis .

Q. How are spectroscopic techniques applied to characterize (Naphthalen-2-ylmethylene)hydrazine derivatives?

- 1H-NMR : Aromatic protons typically appear between δ 6.72–8.46 ppm, with the hydrazone proton (HC=N) resonating as a singlet near δ 8.0–8.5 ppm.

- 13C-NMR : The C=N group is observed at δ 140–145 ppm.

- Mass spectrometry : Molecular ion peaks (e.g., m/z 325 for brominated derivatives) and isotopic patterns (e.g., M+2 peaks for bromine/chlorine) confirm molecular formulas.

- Elemental analysis : Used to validate purity (e.g., C: 72.73%, H: 4.67% for chlorophenyl derivatives) .

Q. What safety precautions are critical when handling (Naphthalen-2-ylmethylene)hydrazine derivatives?

Derivatives may exhibit toxicity similar to hydrazines or naphthalene analogs. Key precautions include:

- Use of fume hoods and personal protective equipment (gloves, lab coats).

- Avoidance of inhalation or skin contact.

- Storage in airtight containers away from oxidizing agents. Toxicological profiles suggest monitoring for hepatic and respiratory effects, as seen in naphthalene analogs .

Advanced Research Questions

Q. How can computational methods optimize the catalytic activity of hydrazine derivatives in organic reactions?

Density functional theory (DFT) studies (e.g., M05-2X/6-31G(d)) reveal that hydrazine catalysts with [2.2.2]-bicyclic structures lower activation barriers in carbonyl–olefin metathesis by 10–15 kJ/mol compared to [2.2.1] analogs. Key steps include cycloaddition (ΔG‡ ≈ 90 kJ/mol) and cycloreversion (ΔG‡ ≈ 110 kJ/mol). Computational predictions align with experimental yields (e.g., 85% for optimized [2.2.2] catalysts) .

Q. What strategies resolve contradictions in tautomeric behavior observed in hydrazine derivatives?

Tautomeric equilibria (e.g., hydrazone ⇌ azo forms) are influenced by substituents and solvent polarity. For 1-(4-fluorophenyl)-2-(naphthalen-2-ylmethylene)hydrazine , 1H-NMR shows a single HC=N peak (δ 8.00 ppm), indicating dominance of the hydrazone form in DMSO. Contrastingly, X-ray crystallography of similar compounds reveals azo configurations in solid state. Hybrid DFT-MD simulations (e.g., using Gaussian 16) can model solvent-dependent tautomerism .

Q. How do substituents influence the antioxidant activity of (Naphthalen-2-ylmethylene)hydrazine derivatives?

Electron-withdrawing groups (e.g., -Br, -Cl) enhance radical scavenging activity by stabilizing phenoxyl radicals. For example:

| Derivative | DPPH IC50 (µM) |

|---|---|

| 1-(4-Bromophenyl) | 12.5 |

| 1-(4-Methylphenyl) | 28.3 |

| Assays involve incubating derivatives (0.1–100 µM) with DPPH radicals in methanol, measuring absorbance at 517 nm after 30 minutes . |

Q. What role do hydrazine derivatives play in advanced material synthesis?

In MoSe2/CdS-CdSe photocatalysts, hydrazine monohydrate controls phase purity during hydrothermal synthesis. Excess hydrazine (5 mmol) reduces Mo(VI) to Mo(IV), forming metallic MoSe2 with edge-active sites (confirmed by DFT). This enhances photocatalytic H2 evolution rates (e.g., 12.8 mmol·g⁻¹·h⁻¹ under visible light) .

Methodological Guidelines

- Synthesis Optimization : Vary substituents (e.g., halogens, alkyl groups) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Computational Modeling : Use Gaussian or ORCA for transition-state calculations; validate with IRC (intrinsic reaction coordinate) analysis.

- Toxicity Screening : Employ Ames tests or in vitro hepatocyte assays for preliminary toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.